molecular formula C14H28N4 B11746853 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(diethylamino)ethyl]amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(diethylamino)ethyl]amine

Cat. No.: B11746853
M. Wt: 252.40 g/mol
InChI Key: RTXGBJCCWLJPOE-UHFFFAOYSA-N
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Description

The compound “{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(diethylamino)ethyl]amine” is a complex organic molecule that features a pyrazole ring substituted with a butan-2-yl group and a diethylaminoethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(diethylamino)ethyl]amine” typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic medium to facilitate ring closure.

    Substitution with Butan-2-yl Group: The butan-2-yl group can be introduced via an alkylation reaction using a suitable alkyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Diethylaminoethylamine Side Chain: This step involves the nucleophilic substitution of the pyrazole ring with diethylaminoethylamine. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and alkyl groups, leading to the formation of corresponding oxides and ketones.

    Reduction: Reduction reactions can target the pyrazole ring or the amine group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of reduced amines and pyrazole derivatives.

    Substitution: Formation of various substituted amines and pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, “{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(diethylamino)ethyl]amine” is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a useful tool in drug discovery and development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for the development of new drugs for various diseases.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of “{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(diethylamino)ethyl]amine” involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(methylamino)ethyl]amine
  • {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(ethylamino)ethyl]amine
  • {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(propylamino)ethyl]amine

Uniqueness

The uniqueness of “{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(diethylamino)ethyl]amine” lies in its specific substitution pattern and the presence of both a pyrazole ring and a diethylaminoethylamine side chain. This combination of structural features imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H28N4

Molecular Weight

252.40 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C14H28N4/c1-5-13(4)18-14(8-9-16-18)12-15-10-11-17(6-2)7-3/h8-9,13,15H,5-7,10-12H2,1-4H3

InChI Key

RTXGBJCCWLJPOE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNCCN(CC)CC

Origin of Product

United States

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